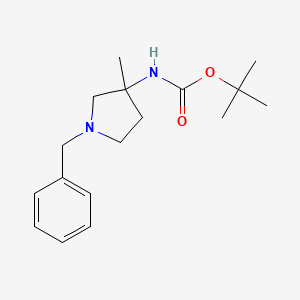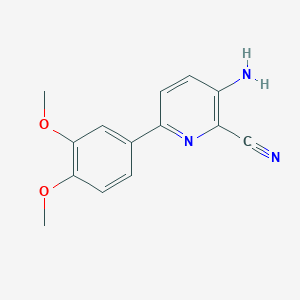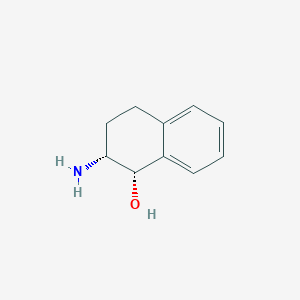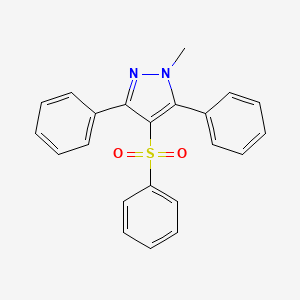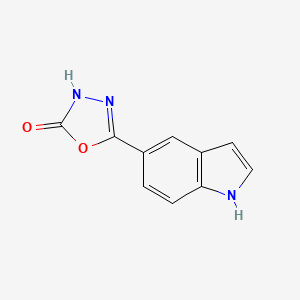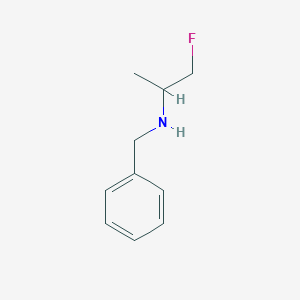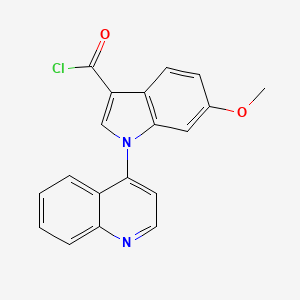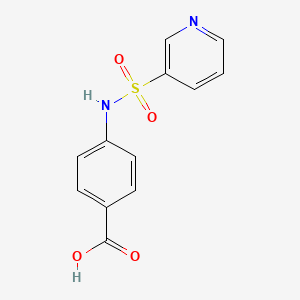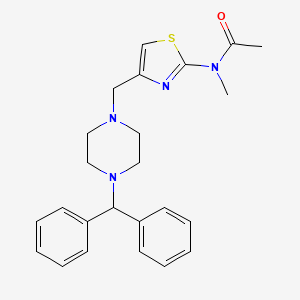![molecular formula C11H11NO4 B8582477 methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)
methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) attached to a prop-1-enyl group, which is further connected to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate typically involves the nitration of methyl benzoate followed by a condensation reaction with nitropropene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group onto the aromatic ring of methyl benzoate. The resulting nitrobenzoate is then subjected to a condensation reaction with nitropropene under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the nitration process and reduce the environmental impact by minimizing the generation of hazardous waste.
化学反応の分析
Types of Reactions
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminobenzoate derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Halogenated or sulfonated benzoate derivatives.
科学的研究の応用
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also interact with specific protein targets, modulating their activity and affecting cellular pathways.
類似化合物との比較
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate can be compared with other nitroalkene derivatives, such as:
Methyl 4-nitrobenzoate: Lacks the prop-1-enyl group, making it less reactive in certain chemical reactions.
Methyl 4-[(E)-2-nitroprop-1-enyl]benzoate: The (E)-isomer has a different spatial arrangement, which can affect its reactivity and interactions with biological targets.
Methyl 4-aminobenzoate: The amino group makes it more suitable for applications in medicinal chemistry due to its potential pharmacological activity.
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
methyl 4-(2-nitroprop-1-enyl)benzoate |
InChI |
InChI=1S/C11H11NO4/c1-8(12(14)15)7-9-3-5-10(6-4-9)11(13)16-2/h3-7H,1-2H3 |
InChIキー |
RWGRTQSJMNLWAS-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone](/img/structure/B8582396.png)
